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Introduction

PF-3758309 is a potent, orally available, ATP-competitive small-molecule inhibitor of p21-

activated kinases (PAKs).[1][2] While initially designed as a PAK4 inhibitor, it exhibits broad

activity against all PAK isoforms.[2][3] PAKs are critical signaling nodes downstream of Rho

family GTPases, regulating a multitude of cellular processes including cell motility, proliferation,

survival, and cytoskeletal dynamics.[2][4] Dysregulation of PAK signaling is implicated in the

progression of various cancers, making it an attractive target for therapeutic intervention.[5][6]

[7] PF-3758309 has demonstrated significant antitumor activity in preclinical models of colon,

lung, and pancreatic cancers.[3][5][6] However, its clinical development was halted during

Phase I trials due to poor oral bioavailability in humans and the observation of adverse events.

[3][8]

These application notes provide a comprehensive summary of the preclinical pharmacokinetic

and pharmacodynamic properties of PF-3758309, along with detailed protocols for key

experimental assays to facilitate further research and evaluation of this and similar compounds.
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Table 1: In Vitro Inhibitory Activity of PF-3758309
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Target/Assay Parameter Value
Cell
Line/System

Reference

Biochemical

Assays

PAK1 Kᵢ 13.7 ± 1.8 nM Cell-free [3]

PAK2 IC₅₀ 190 nM Cell-free [2]

PAK3 IC₅₀ 99 nM Cell-free [2]

PAK4 Kᵢ 18.7 ± 6.6 nM Cell-free [3]

PAK4 Kd 2.7 ± 0.3 nM
Isothermal

Calorimetry
[6]

PAK4 Kd 4.5 ± 0.07 nM
Surface Plasmon

Resonance
[6]

PAK5 IC₅₀ 18.1 nM Cell-free [2]

PAK6 IC₅₀ 17.1 nM Cell-free [2]

Cellular Assays

pGEF-H1

Phosphorylation
IC₅₀ 1.3 ± 0.5 nM Engineered cells [6][7]

Anchorage-

Independent

Growth

IC₅₀ 0.24 ± 0.09 nM HCT116 (Colon) [6][9]

Anchorage-

Independent

Growth

Avg. IC₅₀ 4.7 ± 3.0 nM
Panel of 20

tumor cell lines
[6][7]

Anti-proliferative

Activity
IC₅₀ < 10 nM

Lung, pancreatic,

breast, colon

cancer cell lines

[3]

Anti-proliferative

Activity
-

66% of 67 cell

lines with IC₅₀ <

100 nM

CRC/pancreatic/

NSCLC panel
[4]
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Anti-proliferative

Activity
-

36% of 67 cell

lines with IC₅₀ <

10 nM

CRC/pancreatic/

NSCLC panel
[4]

Table 2: In Vivo Pharmacokinetics of PF-3758309

Species
Oral Bioavailability
(%)

Key Observations Reference

Rat 20% Moderate and variable [10]

Dog 39-76% Moderate and variable [10]

Human ~1%
Very low, led to clinical

trial termination
[3][10]

Table 3: In Vivo Pharmacodynamics and Antitumor Efficacy of PF-3758309
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Tumor Model
Dosing
Regimen

Tumor Growth
Inhibition (TGI)

Key Findings Reference

HCT116

Xenograft
7.5 mg/kg BID 64%

Dose-dependent

inhibition of

tumor growth.

[3]

HCT116

Xenograft
15 mg/kg BID 79%

Significant

antitumor activity.
[3]

HCT116

Xenograft
20 mg/kg BID 97%

Near-complete

tumor growth

inhibition.

[3]

HCT116

Xenograft
25 mg/kg QD -

Inhibition of Ki67

and increase in

cleaved caspase

3.

[6]

HCT116, A549,

MDAMB231,

M24met,

Colo205

Xenografts

15-20 mg/kg PO >70%

Robust tumor

growth inhibition

in multiple

models.

[4]

Adult T-cell

Leukemia (ATL)

Xenograft

12 mg/kg daily 87%

Potent in vivo

activity against

ATL.

[3]

PANC-02

Orthotopic
Not specified -

Increased CD3+

and CD8+ T cell

infiltration in

tumors.

[3]

Experimental Protocols
1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of PF-3758309

against a specific PAK isoform in a cell-free system.
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Materials:

Recombinant human PAK protein (e.g., PAK4)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

ATP

Substrate (e.g., a generic peptide substrate like "Crosstide")

PF-3758309 (in DMSO)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

384-well plates

Procedure:

Prepare serial dilutions of PF-3758309 in DMSO and then dilute into kinase buffer.

Add a fixed concentration of the recombinant PAK enzyme to each well of a 384-well plate

containing the diluted compound or DMSO vehicle control.

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The

final ATP concentration should be at or near the Kₘ for the specific kinase.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP (indicating kinase inhibition) by adding

the Kinase-Glo® reagent according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response

curve.
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2. Cellular Phosphorylation Assay (pGEF-H1)

This protocol describes how to measure the inhibition of phosphorylation of a downstream

PAK4 substrate, GEF-H1, in a cellular context.

Materials:

HCT116 cells

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

PF-3758309 (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-GEF-H1 (Ser810), anti-total GEF-H1, anti-GAPDH

(loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

SDS-PAGE and Western blotting equipment

Procedure:

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of PF-3758309 or DMSO vehicle for a specified

time (e.g., 2 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with the primary antibody against phospho-GEF-H1 overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total GEF-H1 and GAPDH to ensure equal loading.

Quantify the band intensities and normalize the phospho-GEF-H1 signal to total GEF-H1

and the loading control.

Calculate the IC₅₀ for the inhibition of GEF-H1 phosphorylation.

3. Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the effect of PF-3758309 on the hallmark cancer phenotype of

anchorage-independent growth.

Materials:

HCT116 cells

Cell culture medium

Agar

PF-3758309 (in DMSO)

6-well plates

Procedure:

Prepare a base layer of 0.6% agar in cell culture medium in each well of a 6-well plate and

allow it to solidify.

Prepare a top layer by mixing a single-cell suspension of HCT116 cells with 0.3% agar in

cell culture medium containing various concentrations of PF-3758309 or DMSO vehicle.
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Carefully overlay the top layer onto the base layer.

Incubate the plates at 37°C in a humidified incubator for 14-21 days, feeding the colonies

with medium containing the compound every 3-4 days.

After the incubation period, stain the colonies with a solution of crystal violet.

Count the number of colonies in each well using a microscope or an automated colony

counter.

Calculate the percent inhibition of colony formation and determine the IC₅₀ value.

4. Human Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of PF-

3758309.

Materials:

Immunocompromised mice (e.g., nude or SCID)

HCT116 cells

Matrigel (optional)

PF-3758309 formulation for oral gavage

Vehicle control

Calipers

Procedure:

Subcutaneously implant HCT116 cells (typically 5-10 x 10⁶ cells in PBS or mixed with

Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.
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Administer PF-3758309 or vehicle control orally (e.g., twice daily) at the desired dose

levels.

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x

Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study (e.g., after 18 days or when tumors in the control group reach a

predetermined size), euthanize the mice and excise the tumors.

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the

vehicle control group.

Optional: Tumors can be processed for pharmacodynamic analysis (e.g., Western blotting

for pGEF-H1, immunohistochemistry for Ki67 and cleaved caspase 3).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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